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molecular formula C8H8N2O B1583823 5-Methoxybenzimidazole CAS No. 4887-80-3

5-Methoxybenzimidazole

Cat. No. B1583823
M. Wt: 148.16 g/mol
InChI Key: ILMHAGCURJPNRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05314880

Procedure details

4-Methoxy-1,2-phenylenediamine (5.00 g, 36 mmol) was dissolved in formic acid (10 ml) and heated at reflux for 2 hours. The solution was allowed to cool to room temperature overnight then treated with calcium carbonate (5.0 g). After dilution with ethanol (150 ml) the mixture was heated at reflux for 1 h then filtered, the residue being washed with hot ethanol (50 ml). The combined filtrates were evaporated at reduced pressure to give an oil from which a solid crystallised. The material was slurried with diethyl ether (50 ml) then filtered to give an orange solid which was recrystallised from ethyl acetate to give 5-methoxybenzimidazole (5.33 g, 99%) as a yellow crystalline solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[C:5]([NH2:10])[CH:4]=1.[C:11](=O)([O-])[O-].[Ca+2].C(O)C>C(O)=O>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]2[N:9]=[CH:11][NH:10][C:5]=2[CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC1=CC(=C(C=C1)N)N
Name
Quantity
10 mL
Type
solvent
Smiles
C(=O)O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
then filtered
WASH
Type
WASH
Details
the residue being washed with hot ethanol (50 ml)
CUSTOM
Type
CUSTOM
Details
The combined filtrates were evaporated at reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oil from which a solid
CUSTOM
Type
CUSTOM
Details
crystallised
FILTRATION
Type
FILTRATION
Details
then filtered
CUSTOM
Type
CUSTOM
Details
to give an orange solid which
CUSTOM
Type
CUSTOM
Details
was recrystallised from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
COC1=CC2=C(N=CN2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.33 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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